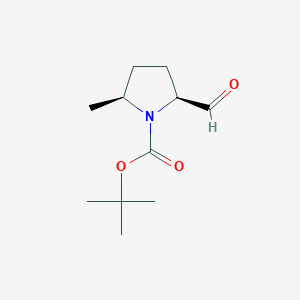
tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a methyl group attached to a pyrrolidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, often using reagents like formic acid or formyl chloride.
Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The formyl group in tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to form hydroxymethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2S,5S)-2-formyl-5-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Tert-butyl (2S,5S)-2-formyl-5-phenylpyrrolidine-1-carboxylate: Contains a phenyl group instead of a methyl group.
Tert-butyl (2S,5S)-2-formyl-5-isopropylpyrrolidine-1-carboxylate: Features an isopropyl group instead of a methyl group.
Uniqueness
Tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate is unique due to the specific combination of its functional groups and stereochemistry. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and interactions with biological targets. Additionally, the (2S,5S) configuration imparts specific stereochemical properties that can affect its biological activity and selectivity.
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
WXYOENHAXJAXBI-IUCAKERBSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C=O |
Kanonische SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


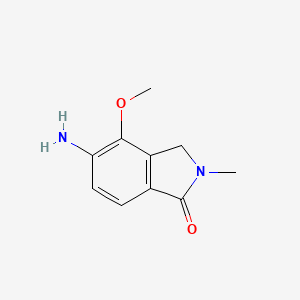

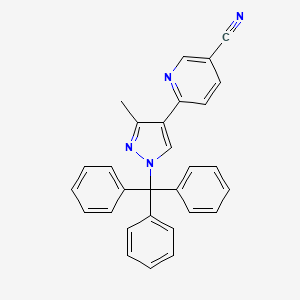

![7-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B8536689.png)

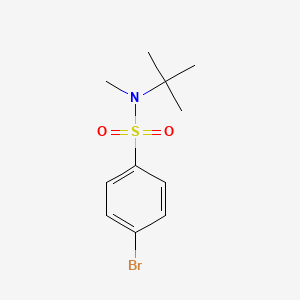
![2-[2-(4-Cyanophenyl)ethoxy]ethanol](/img/structure/B8536699.png)

![2-[2-Amino-4-(trifluoromethyl)phenyl]isoindoline](/img/structure/B8536725.png)
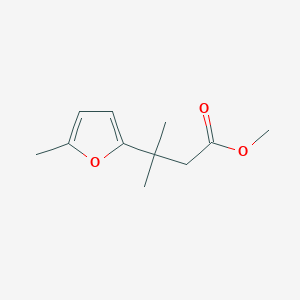
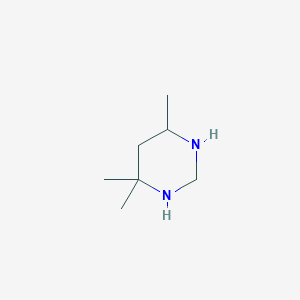

![1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-[(phenylsulfonyl)amino]phenyl]methyl]-](/img/structure/B8536754.png)
